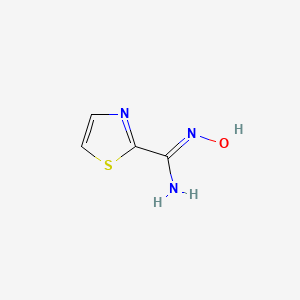
6-(2-Hydroxyphenyl)nicotinic acid, 95%
説明
6-(2-Hydroxyphenyl)nicotinic acid (6-HPA) is an organic compound with a chemical formula of C9H9NO3. It is a white crystalline solid with a melting point of 165 to 167 °C. 6-HPA is a derivative of nicotinic acid and is used in a variety of scientific research applications. 6-HPA is also known as 2-hydroxy-3-methyl-4-phenylpyridine, 2-hydroxy-3-methyl-4-phenylpyridine-3-carboxylic acid, and 6-hydroxy-3-methyl-4-phenylpyridine-3-carboxylic acid.
作用機序
The mechanism of action of 6-HPA is not fully understood. However, it is believed that 6-HPA is metabolized by the enzyme nicotinic acid hydroxylase to form nicotinic acid, which is then further metabolized by the enzyme nicotinic acid amide hydrolase to form nicotinic acid amide. The nicotinic acid amide is then further metabolized by the enzyme nicotinic acid amide hydrolase to form nicotinic acid.
Biochemical and Physiological Effects
6-HPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme nicotinic acid hydroxylase, which is involved in the biosynthesis of nicotinic acid. 6-HPA has also been shown to inhibit the enzyme nicotinic acid amide hydrolase, which is involved in the metabolism of nicotinic acid. 6-HPA has been shown to increase the levels of nicotinic acid in the body, which can lead to increased levels of niacin in the body.
実験室実験の利点と制限
6-HPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective option for research purposes. Another advantage is that it is relatively stable, making it easy to handle and store. However, one limitation is that 6-HPA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 6-HPA is not very soluble in organic solvents, making it difficult to use in organic synthesis.
将来の方向性
There are several potential future directions for research involving 6-HPA. One potential direction is to investigate its potential use as an inhibitor of the enzyme nicotinic acid amide hydrolase. Additionally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid hydroxylase. Additionally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid amide hydrolase in the treatment of certain diseases. Additionally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid amide hydrolase in the treatment of certain cancers. Finally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid amide hydrolase in the treatment of certain neurological disorders.
科学的研究の応用
6-HPA is used in a variety of scientific research applications. It is used as a substrate for the enzyme nicotinic acid hydroxylase, which is involved in the biosynthesis of nicotinic acid. 6-HPA is also used as a substrate for the enzyme nicotinic acid amide hydrolase, which is involved in the metabolism of nicotinic acid. 6-HPA is also used as a substrate for the enzyme nicotinic acid amide hydrolase, which is involved in the metabolism of nicotinic acid.
特性
IUPAC Name |
6-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)10-6-5-8(7-13-10)12(15)16/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUCTHUWQDENOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695622 | |
| Record name | 6-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033845-00-9 | |
| Record name | 6-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

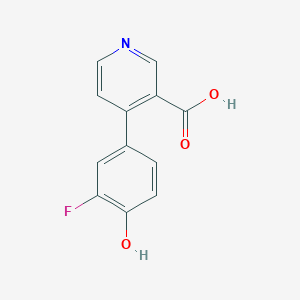




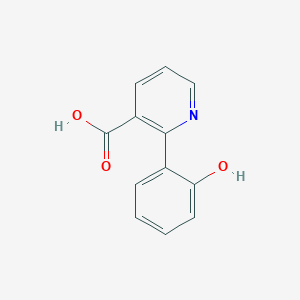
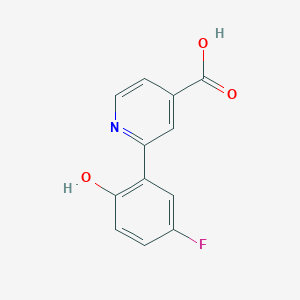

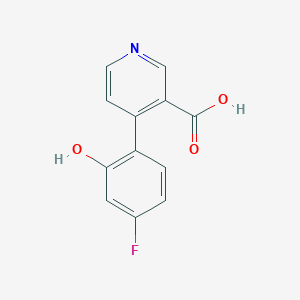


![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)
